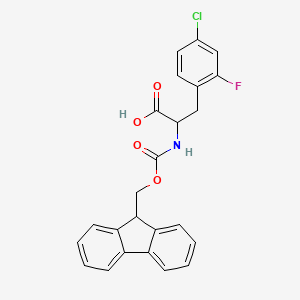
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorine atom at the 4-position, and a fluorine atom at the 2-position on the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-chloro-2-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-2-fluoro-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-chloro-2-fluoro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
the general approach involves large-scale synthesis using automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary product is 4-chloro-2-fluoro-D-phenylalanine.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins through SPPS.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Employed in the production of specialized peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of N-Fmoc-4-chloro-2-fluoro-D-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The chlorine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-4-chloro-D-phenylalanine: Similar structure but lacks the fluorine atom.
Fmoc-2-chloro-4-fluoro-D-phenylalanine: Similar structure with the same substituents but different positional isomers.
Fmoc-3-fluoro-4-chloro-L-phenylalanine: Similar structure but with different stereochemistry.
Uniqueness
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can affect its chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other research applications.
Biologische Aktivität
N-Fmoc-4-chloro-2-fluoro-D-phenylalanine is a halogenated derivative of phenylalanine, characterized by the presence of a 4-chloro and a 2-fluoro substituent on the aromatic ring. This compound is notable in medicinal chemistry and peptide synthesis due to its unique structural properties, which enhance its biological activity. The molecular formula for this compound is C18H18ClFNO4, with a molecular weight of approximately 439.86 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in modulating receptor interactions and enhancing binding affinities compared to its non-substituted counterparts. The introduction of halogen atoms alters the electronic properties of the molecule, leading to enhanced selectivity and potency in therapeutic applications .
The biological activity of this compound primarily involves:
- Receptor Modulation : The compound shows promising interactions with various receptors, potentially influencing signaling pathways critical in cancer and metabolic diseases .
- Peptide Synthesis : It serves as a building block in the synthesis of bioactive peptides, which can exhibit antimicrobial and anticancer properties .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and unique features of this compound compared to similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Fmoc-D-phenylalanine | No halogen substituents | Baseline for comparison; widely used in peptides |
| 4-Fluoro-D-phenylalanine | Fluorine at position 4 | Enhanced solubility; different receptor interactions |
| N-Fmoc-3-chloro-D-phenylalanine | Chlorine at position 3 | Different sterics; potential for unique interactions |
| N-Fmoc-L-phenylalanine | Non-chiral version | Commonly used; lacks unique properties of D-isomer |
This compound stands out due to its specific substitution pattern, which enhances its reactivity and biological activity compared to these similar compounds .
Study on Antitumor Activity
In a recent study, the antitumor potential of various peptide analogs incorporating this compound was evaluated. The results indicated that these peptides exhibited cytotoxic effects against human cancer cell lines, with IC50 values significantly lower than those observed for non-halogenated analogs. For instance, one such peptide demonstrated an IC50 value of 9.8 µg/mL against HCT-116 colon carcinoma cells .
Interaction Studies
Another research focused on the interaction properties of this compound with specific receptors involved in cancer progression. The introduction of halogen substituents was found to enhance binding affinity by modulating non-covalent interactions, which are crucial for receptor-ligand binding dynamics . This study emphasizes the potential role of this compound in drug design targeting specific biological pathways.
Eigenschaften
Molekularformel |
C24H19ClFNO4 |
|---|---|
Molekulargewicht |
439.9 g/mol |
IUPAC-Name |
3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |
InChI-Schlüssel |
LTGUFIDCGQXZES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















